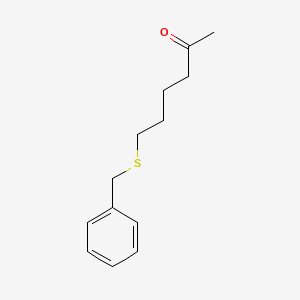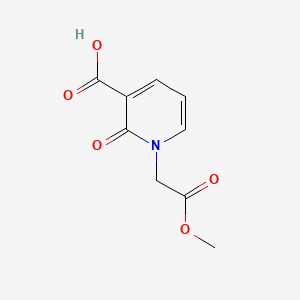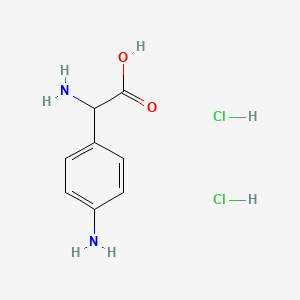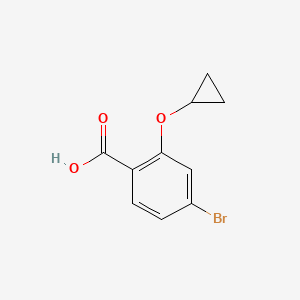
4-Bromo-2-cyclopropoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-cyclopropoxybenzoic acid is an organic compound with the molecular formula C10H9BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a cyclopropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclopropoxybenzoic acid typically involves the bromination of 2-cyclopropoxybenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a temperature range of 0-25°C to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Cyclopropanation: Introduction of the cyclopropoxy group to the benzoic acid derivative.
Bromination: Selective bromination at the 4-position using bromine or other brominating agents.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyclopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4-amino-2-cyclopropoxybenzoic acid or 4-thio-2-cyclopropoxybenzoic acid.
Oxidation: Formation of 4-bromo-2-cyclopropoxybenzaldehyde or 4-bromo-2-cyclopropoxybenzoquinone.
Reduction: Formation of 4-bromo-2-cyclopropoxybenzyl alcohol or 4-bromo-2-cyclopropoxybenzaldehyde.
Scientific Research Applications
4-Bromo-2-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and cyclopropoxy group contribute to its binding affinity and specificity. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive.
2-Cyclopropoxybenzoic acid: Lacks the bromine atom, affecting its electronic properties and reactivity.
4-Bromo-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group, leading to different steric and electronic effects.
Uniqueness
4-Bromo-2-cyclopropoxybenzoic acid is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties.
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
4-bromo-2-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C10H9BrO3/c11-6-1-4-8(10(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |
InChI Key |
VYMLCERUXGXKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine](/img/structure/B13646820.png)
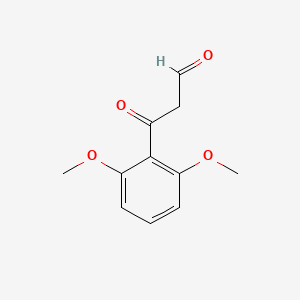
![6,6',6'',6'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayl)tetrakis(2-naphthoic acid)](/img/structure/B13646831.png)

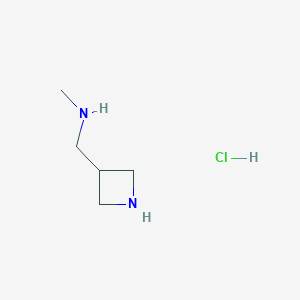

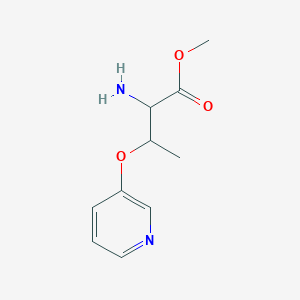
![Trimethyl(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13646853.png)
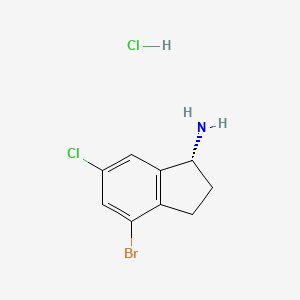
![6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13646864.png)
